molecular formula C18H16N2O4 B286770 Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate

Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate

Cat. No. B286770
M. Wt: 324.3 g/mol
InChI Key: ICVJUHHKZWUHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate, also known as MABA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MABA belongs to the class of benzisoxazole derivatives and has been shown to possess interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate is still not fully understood. However, it has been suggested that Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate may exert its biological effects through the inhibition of certain enzymes or signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate has been shown to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate has been shown to possess a range of interesting biological properties that make it a promising candidate for further investigation. However, one limitation of using Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate. One area of interest is the development of Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate-based drugs for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate may help to better understand its biological effects and potential therapeutic applications. Finally, the synthesis of novel Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate derivatives may lead to the discovery of compounds with even greater biological activity.

Synthesis Methods

The synthesis of Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 5-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,2-benzisoxazole-3-amine to form the desired product, Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate.

Scientific Research Applications

Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate has been shown to exhibit a range of biological activities that make it an attractive compound for scientific research. It has been reported to have anti-inflammatory, antitumor, and antioxidant properties. Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 3-[[2-(5-methyl-1,2-benzoxazol-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O4/c1-11-6-7-16-14(8-11)15(20-24-16)10-17(21)19-13-5-3-4-12(9-13)18(22)23-2/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

ICVJUHHKZWUHAU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC(=C3)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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